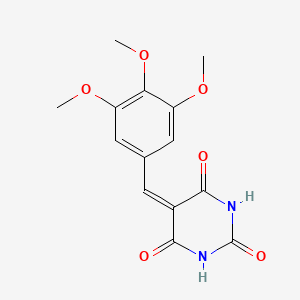

5-(3,4,5-Trimethoxybenzylidene)barbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a mixture of barbituric acid and 3,4,5-trimethoxybenzaldehyde in glacial acetic acid was heated under reflux for 30 minutes . Another method involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide .Scientific Research Applications

1. Synthesis and Characterization

5-(3,4,5-Trimethoxybenzylidene)barbituric acid and its derivatives are involved in various synthetic processes. For instance, barbituric acids interact with o-dialkylaminobenzaldehydes to form derivatives, which can cyclise into specific compounds under mild conditions. This process is crucial for understanding the key stages of tert-amino effect reactions (Krasnov et al., 2006).

2. Solvatochromic Behavior

A study on the solvatochromic behavior of barbituric acid derivatives, including those similar to this compound, demonstrates their sensitivity to the dipolarity, polarizability, and acidity of the medium. This understanding is crucial for developing dyes and pigments with specific properties (Flores et al., 2004).

3. Corrosion Inhibition

5-Arylidene barbituric acid derivatives, including those similar to this compound, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. These compounds show high inhibition efficiency, and their adsorption on the steel surface follows specific isotherms, revealing their potential in industrial applications (Abd El-Khalek et al., 2022).

4. Antioxidant and Reactive Oxygen Scavenging Properties

Barbituric acid derivatives exhibit significant antioxidant activities and can act as reactive oxygen scavengers. This property is essential for exploring potential therapeutic applications and understanding the molecular structures and interactions of these compounds (Altowyan et al., 2019).

5. Biological Activity and Coordination Chemistry

Some derivatives of barbituric acid, including compounds similar to this compound, show promising biological activities. They have potential as anticancer, antimicrobial, and antioxidant agents, making them significant in pharmaceutical research (Masoud et al., 2020).

6. Aggregation-Induced Emission Properties

5-(Benzylidene)pyrimidine-2,4,6-triones, including derivatives of this compound, show interesting spectral-luminescent properties. Their aggregation-induced emission (AIE) phenomenon is significant for developing luminescent materials and can be employed in various applications, such as fluorescent probes (Mendigalieva et al., 2022).

7. Structural Studies on Graphite Surfaces

Studies on the self-assemblies of barbituric acid compounds, including this compound derivatives, on graphite surfaces have been conducted using scanning tunneling microscopy. Understanding these assemblies is crucial for material science and nanotechnology (Chen et al., 2012).

8. Synthesis of pH-Responding Polymers

Barbituric acid moieties have been utilized in synthesizing pH-responding polymers. This synthesis and the resultant polymers' properties are important for developing "smart" materials and hydrogels with potential medical applications (Zhou & Kurth, 2001).

Mechanism of Action

Properties

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILAHWJMFWKLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)

![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)